Compound Description: This compound was investigated for the presence and nature of C-F···π interactions within its crystal structure []. The study focused on the interaction between the lone pair of electrons on the fluorine atom of the trifluoromethyl group and the π-system of the pyridinyl ring. Dispersion forces were found to be the dominant stabilizing force in this interaction.
Compound Description: The crystal structure of this compound was analyzed, revealing two planar units: 2-benzyloxypyridine and (E)-3-methoxyprop2-enoic acid []. The crystal packing analysis showed the formation of dimers through O—H⋯O hydrogen bonds. Furthermore, C—H⋯O and C—H⋯F interactions contribute to the formation of (001) layers within the crystal structure. π–π stacking interactions between pyridine and benzene rings were also observed.
Compound Description: This compound was synthesized through a multistep process involving lithiated methoxyallene, 1,4-dicyanobenzene, and trifluoroacetic acid []. The crystal structure analysis revealed a transoid arrangement of the two pyridine substituents with respect to the central phenylene moiety, resulting in an extended molecular conformation.
Compound Description: This compound is the dihydrochloride dihydrate salt of pexidartinib, a known anticancer agent []. In the crystal structure, both the central pyridine nitrogen and the pyrrolopyridine nitrogen are protonated. The molecule interacts with water molecules and chloride ions through N–H···O and N–H···Cl interactions, respectively.
(4-{4-[5-(6-trifluoromethyl-pyridin-3-ylamino)-pyridin-2-yl]-phenyl}-cyclohexyl)-acetic acid sodium salt
Compound Description: This research focuses on a novel crystalline form of (4-{4-[5-(6-trifluoromethyl-pyridin-3-ylamino)-pyridin-2-yl]-phenyl}-cyclohexyl)-acetic acid sodium salt []. This new form shows potential for treating conditions or diseases related to DGAT1 activity in mammals, particularly in humans. The specific details of its synthesis and biological activity are not provided.
Compound Description: CORT125134 is a selective glucocorticoid receptor (GR) antagonist identified and developed from a series of fused azadecalin derivatives []. It is currently under evaluation in a phase 2 clinical study for treating Cushing's syndrome, highlighting its potential therapeutic value.
methanone
Compound Description: The crystal structure of this compound was determined and compared to its 4-methyl- and 4-chloro-substituted analogs [, ]. Notably, the thiophene ring in this compound lacks the disorder observed in its analogs. This compound shows a gauche conformation with a torsion angle of −69.6 (2)° for the thiophene ring, contrasting with the anticlinal conformation observed in its analogs.
Compound Description: This compound, also known as (S)-5-CF3-pyrox-tBu, is a commercially available reagent []. It is synthesized through the coupling of (S)-tert-leucinol and 5-trifluoromethylpicolinic acid. The compound is readily soluble in a wide range of organic solvents.
Compound Description: This compound emerged from research focusing on developing topical androgen receptor antagonists for androgenetic alopecia treatment []. It demonstrates potent and selective AR antagonism coupled with favorable pharmacokinetic properties. Notably, it exhibits high skin exposure and low plasma exposure after topical application.
Compound Description: This compound was synthesized and characterized using various spectroscopic techniques, including 1H and 13C NMR, IR, and MS []. Its crystal structure was analyzed, revealing interactions between two independent molecules via C‒H···O, leading to dimer formation. These dimers further interact with each other to form a four-molecular crystal packing.
Compound Description: This compound is a novel crystalline form of a tosylate salt derived from a known neutrophil elastase inhibitor []. The patent application highlights its improved physical properties compared to the free base form.
Compound Description: This compound is the subject of a patent focusing on its potential pharmaceutical applications []. The patent specifically highlights a pharmaceutical composition comprising 2,4,6-trifluoromethyl -N- [6- (1- methyl-piperidin-4-ylcarbonyl) -pyridin-2-yl] -benzamide and a pharmaceutically acceptable carrier.
Compound Description: This group encompasses a series of (4-{4-[5-(substituted amino)-pyridin-2-yl]phenyl}-cyclohexyl)-acetic acid derivatives investigated as potential DGAT inhibitors []. Each derivative features a distinct substituted amino group at the 5th position of the pyridine ring.
Compound Description: This research focuses on five specific 2-amino-4-(pyridin-2-yl)-5,6-dihydro-4H-1,3-oxazine derivatives designed and synthesized as BACE-1 and/or BACE-2 inhibitors []. Each derivative is characterized by unique substitutions on the pyridinyl ring.
Compound Description: This study describes a class of 4-(pyridin-3-yl)-2-(pyridin-2-yl)-1,2-dihydro-3H-pyrazol-3-one derivatives designed as specific inhibitors of HIF-prolyl-4-hydroxylase []. These compounds have shown promise in treating cardiovascular and blood diseases due to their ability to induce HIF target genes, such as erythropoietin, after administration.
Compound Description: This series of compounds was developed as potent, selective, and orally bioavailable inhibitors of lysyl oxidase-like 2 (LOXL2), a copper-dependent amine oxidase []. These inhibitors show potential for treating fibrosis. One notable compound in this series, (R,R)-enantiomer 43 (PAT-1251), has progressed into Phase 1 clinical trials.
Compound Description: This polyheterocyclic compound was synthesized using a multi-step, microwave-assisted, one-pot process involving Ugi-Zhu/aza Diels-Alder cycloaddition/N-acylation/decarboxylation/dehydration reactions []. This efficient synthesis strategy yielded the target compound with an overall yield of 28%.
Compound Description: The crystal structure of this compound was analyzed, revealing a half-chair conformation for the pyrimidine ring []. The mean plane of the pyrimidine ring, excluding the C atom bonded to the thiophene-2-carbonyl group, is nearly perpendicular to the pyridine and thiophene rings. The crystal structure is stabilized by intermolecular O—H⋯O and N—H⋯N hydrogen bonds, as well as weak C—H⋯O interactions.
Compound Description: This compound is a crucial intermediate in the synthesis of various biologically active molecules, particularly those with potential anticancer properties []. It was synthesized from cyclopentanone oxime and 1-fluoro-4-nitrobenzene using a three-step procedure involving rearrangement, condensation, and nucleophilic substitution reactions.
Compound Description: This study describes the synthesis of a series of N,N-dimethyl-1-(5-methyl-2-arylimidazo[1,2-a]pyridin-3-yl)methanamine derivatives evaluated for their potential as antimicrobial agents []. The synthesis involved reacting α-haloketones with 6-methylpyridin-2-amine, followed by multistep reactions. Some compounds in this series exhibit notable activity against a range of bacterial and fungal strains.
Compound Description: This research focuses on a novel class of 2-((3-pyridinyl-2-oxo-2,3-dihydrobenzo[d]thiazol-6-yl)oxy)propanoic acid derivatives, specifically I-01 to I-27, designed and synthesized as potential herbicides []. Structure-activity relationship (SAR) analysis revealed the importance of a trifluoromethyl group at the 5-position of the pyridine ring for optimal herbicidal activity. Notably, compounds I-01 and I-09 showed potent postemergence herbicidal activity against broadleaf weeds.
6-Trifluoromethyl Derivatives of 2-Arylamino-4-(Pyridin-3-yl) Pyrimidines
Compound Description: This research involved synthesizing various 6-trifluoromethyl substituted 2-arylamino-4-(pyridin-3-yl) pyrimidines, including a 6-trifluoromethyl derivative of nilotinib, a known tyrosine kinase inhibitor []. The specific biological activities of these synthesized compounds are not elaborated on in the abstract.
(Pyridin-4-yl) benzylamides
Compound Description: This research explores a series of (pyridin-4-yl) benzylamide derivatives as potential allosteric modulators of the α7 nicotinic acetylcholine receptor (nAChR) []. The specific structural variations and their impact on biological activity are not detailed in the abstract.
Compound Description: This compound represents a novel crystal modification [, ]. The specific details regarding its synthesis and potential applications are not provided in the abstract.
Compound Description: CYH33 is a highly potent and selective PI3Kα inhibitor identified through extensive structure-activity relationship (SAR) and structure-pharmacokinetic relationship (SPR) studies []. This compound demonstrates potent anti-proliferative activity against various cancer cell lines, including breast, lung, ovary, colon, and prostate cancers. Notably, CYH33 has entered clinical trials in China for treating solid tumors.
Bis-tridentate Iridium(III) Complexes with 3,3'-(1,3-phenylene)bis[1-isopropyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridin-2-ylidene]-based Pincer Chelates
Compound Description: This research focuses on a series of four blue-emissive iridium(III) complexes that incorporate a 3,3'-(1,3-phenylene)bis[1-isopropyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridin-2-ylidene]-based pincer chelate []. These complexes have potential applications in organic light-emitting diode (OLED) devices as both emissive dopants and sensitizers. Notably, one of these complexes, [Ir(PX3)(PzpyCz)] (B3), achieved a maximum external quantum efficiency (EQE) of 21.93% in phosphorescent OLED devices.
1-(5-((3-(9H-purin-6-yl)pyridin-2-yl)amino)-2-fluorophenyl)-3-phenylurea derivatives and 1-(5-((3-(9H-purin-6-yl)pyridin-2-yl)amino)-2-fluorophenyl)-3-phenylguanidine derivatives
Compound Description: This study focuses on a series of 1-(5-((3-(9H-purin-6-yl)pyridin-2-yl)amino)-2-fluorophenyl)-3-phenylurea and 1-(5-((3-(9H-purin-6-yl)pyridin-2-yl)amino)-2-fluorophenyl)-3-phenylguanidine derivatives developed as dual inhibitors of pan-RAF/VEGFR2 []. These compounds aim to address the challenges posed by K-Ras mutated colorectal cancer. Among these derivatives, 1-(5-((3-(9H-purin-6-yl)pyridin-2-yl)amino)-2-fluorophenyl)-3-(3-fluorophenyl)urea (7b) and 1-(5-((3-(9H-purin-6-yl)pyridin-2-yl)amino)-2-fluorophenyl)-3-(4-chloro-3-trifluoromethyl)phenyl)urea (7e) demonstrated the most potent dual inhibitory activity against both LS513 cells (K-RasG12D) and VEGFR2.
(S)-(2-fluoro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyrimidin-2-yl)-6-methyl-1,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridin-5-yl)methanone (compound 29) and (S)-(3-fluoro-2-(trifluoromethyl)pyridin-4-yl)(1-(5-fluoropyrimidin-2-yl)-6-methyl-1,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridin-5-yl)methanone (compound 35)
Compound Description: Compounds 29 and 35 are novel 1,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridine derivatives that act as P2X7 antagonists []. They were discovered through a research effort focused on developing new treatments for mood disorders. Compound 35, in particular, showed promising results with good solubility and tolerability in preclinical studies, leading to its selection as a clinical candidate for phase I clinical trials.
Compound Description: Compound 5a, a triazolopyridine derivative, exhibits potent RORγt inverse agonistic activity []. Its development stemmed from structure-activity relationship studies on a known piperazine RORγt inverse agonist. Compound 5a demonstrated strong RORγt inhibitory activity and a favorable pharmacokinetic profile. In vitro and in vivo studies confirmed its robust, dose-dependent inhibition of IL-17A production, highlighting its potential as a treatment for psoriasis.
Relevance: While this compound does not directly contain the (6-(Trifluoromethyl)pyridin-2-yl)methanamine structure, it possesses a similar fragment, [, , ]triazolo[1,5-a]pyridin. This fragment shares a pyridine ring as a core structure but differs significantly in the overall structure due to the presence of a triazolopyridine moiety and other complex substituents.
Compound Description: BPN14770 is an allosteric inhibitor of phosphodiesterase-4D (PDE4D) []. Studies in a mouse model of Alzheimer's disease demonstrated its ability to protect against memory loss and neuronal atrophy induced by oligomeric amyloid beta (Aβ1-42). BPN14770's protective effects involve preventing Aβ-induced synaptic damage and alterations in the cAMP-mediated cell signaling cascade.
-Imidazo[2,1-b][1,3]Thiazine Derivatives
Compound Description: This research focuses on the synthesis and biological evaluation of a series of novel 6-[(pyridine-2-yl)oxy]-6,7-dihydro-5H-imidazo[2,1-b]thiazines and their benzoannelated derivatives []. These compounds were synthesized by reacting 3-hydroxy(benzo)imidazo[2,1-b][1,3]thiazines with substituted 2-chloropyridines. The synthesized compounds were screened for their antibacterial, antifungal, and anti-inflammatory activities.
N-(4-trifluoromethylnicotinoyl) glycinamide (TFNG-AM) and N-(methyl(oxido){1-[6-(trifluoromethyl) pyridin-3-yl] ethyl}-k4-sulfanylidene) urea (X11719474)
Compound Description: These compounds are metabolites resulting from the biotransformation of the insecticides flonicamid and sulfoxaflor, respectively, by the bacterium Ensifer meliloti CGMCC 7333 []. TFNG-AM is formed by the hydrolysis of the nitrile group in flonicamid, while X11719474 results from the hydrolysis of the sulfoximine group in sulfoxaflor.
Overview
(6-(Trifluoromethyl)pyridin-2-yl)methanamine is an organic compound characterized by a pyridine ring substituted with a trifluoromethyl group and an amine functional group. Its molecular formula is C7H7F3N2, and it has a molecular weight of 210.58 g/mol. This compound is notable for its potential applications in various fields, including pharmaceuticals and agrochemicals, due to its unique chemical properties and reactivity. It is classified as a trifluoromethylpyridine derivative, which is significant in medicinal chemistry for developing new therapeutic agents.
Synthesis Analysis
The synthesis of (6-(Trifluoromethyl)pyridin-2-yl)methanamine typically involves several methods, focusing on the introduction of the trifluoromethyl group into the pyridine ring followed by amination. One common synthetic route includes:
Starting Materials: The synthesis often begins with 2-chloromethyl-6-trifluoromethylpyridine.
Reagents: A reducing agent such as sodium cyanoborohydride may be used in a methanolic medium to facilitate the reductive amination process.
Reaction Conditions: The reaction is usually carried out at room temperature, allowing for a straightforward conversion to the desired amine product.
This method capitalizes on the reactivity of the pyridine ring and the stability provided by the trifluoromethyl group, which enhances the compound's electrophilic character.
Molecular Structure Analysis
The molecular structure of (6-(Trifluoromethyl)pyridin-2-yl)methanamine can be described using various structural representations:
The compound features a pyridine ring with a trifluoromethyl group at the 6-position and an amine group attached to the methylene carbon adjacent to the nitrogen atom of the ring. This arrangement contributes to its unique chemical behavior and potential interactions with biological targets.
Chemical Reactions Analysis
(6-(Trifluoromethyl)pyridin-2-yl)methanamine can participate in various chemical reactions due to its functional groups:
Nucleophilic Substitution Reactions: The amine can act as a nucleophile, allowing it to form bonds with electrophiles.
Electrophilic Aromatic Substitution: The trifluoromethyl group can influence the reactivity of the aromatic ring, making certain positions more susceptible to electrophilic attack.
Reductive Amination: This process allows for the introduction of additional amine groups or modifications to existing ones through reactions with carbonyl compounds.
These reactions are crucial for synthesizing more complex derivatives and studying their biological activities.
Mechanism of Action
The mechanism of action for (6-(Trifluoromethyl)pyridin-2-yl)methanamine involves several biochemical interactions:
Binding Interactions: The compound can interact with various enzymes and proteins, potentially influencing their activity through competitive inhibition or activation.
Cell Signaling Modulation: It may affect cellular signaling pathways, altering gene expression and metabolic processes within cells.
Pharmacological Effects: Preliminary studies suggest that compounds like this may exhibit antidepressant or analgesic properties due to their ability to modulate neurotransmitter systems.
These mechanisms make it a candidate for further pharmacological development.
Physical and Chemical Properties Analysis
The physical and chemical properties of (6-(Trifluoromethyl)pyridin-2-yl)methanamine are critical for understanding its behavior in different environments:
Molecular Weight: 210.58 g/mol
Boiling Point: Approximately 177.8 °C at 760 mmHg
Solubility: Generally soluble in polar solvents like methanol due to its amine functionality.
Stability: The trifluoromethyl group provides enhanced stability against oxidation compared to other organic compounds without such substituents.
These properties are essential for determining suitable applications and handling procedures in laboratory settings.
Applications
(6-(Trifluoromethyl)pyridin-2-yl)methanamine has several scientific uses:
Pharmaceutical Research: It serves as a precursor for developing novel therapeutic agents targeting various diseases due to its unique structural features.
Agrochemical Development: The compound's properties make it suitable for synthesizing pesticides or herbicides, particularly those requiring specific molecular interactions.
Chemical Synthesis: It is utilized in creating more complex organic molecules through various synthetic pathways, contributing to advancements in organic chemistry.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.